![molecular formula C11H22N2O4S B2945904 tert-Butyl 2-(2-aminoethyl)thiomorpholine-4-carboxylate 1,1-dioxide CAS No. 1784378-85-3](/img/structure/B2945904.png)
tert-Butyl 2-(2-aminoethyl)thiomorpholine-4-carboxylate 1,1-dioxide
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Overview
Description
This compound is also known as 4-N-(2-胺乙基)-1-N-Boc-哌嗪 . It has a molecular formula of C11H23N3O2 .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it’s worth noting that derivatives of N-Boc piperazine, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, have been synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .Molecular Structure Analysis
The compound contains a total of 38 bonds, including 16 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), 1 primary amine (aliphatic), and 1 sulfide .Physical And Chemical Properties Analysis
The compound has a molecular weight of 229.32, a density of 1.056±0.06 g/cm3 (Predicted), a melting point of 36-41°C, a boiling point of 319.4±32.0 °C (Predicted), and a flash point of >198℃ .Scientific Research Applications
Synthesis of Novel Organic Compounds
This chemical serves as a valuable intermediate in the synthesis of a variety of novel organic compounds. Its derivatives, such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones, have been synthesized and studied for their diverse biological activities .
Antibacterial and Antifungal Applications
The derivatives of this compound have been evaluated for their antibacterial and antifungal activities. Studies have shown moderate activity against microorganisms like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .
Anticancer Research
Compounds containing the piperazine ring, which is structurally similar to tert-Butyl 2-(2-aminoethyl)thiomorpholine-4-carboxylate 1,1-dioxide, have shown potential in anticancer research. The conformational flexibility and polar nitrogen atoms enhance interaction with macromolecules, which is crucial in the development of anticancer agents .
Antiparasitic Activity
The structural flexibility and modifiability of compounds derived from this chemical have been explored for antiparasitic activity. This includes research into treatments for diseases caused by parasitic organisms .
Antihistamine and Antidepressive Effects
Derivatives of this compound have been investigated for their antihistamine and antidepressive effects. This is attributed to the ability of the piperazine ring to interact favorably with biological macromolecules .
Drug Discovery and Development
The incorporation of the piperazine ring, which is related to the structure of tert-Butyl 2-(2-aminoethyl)thiomorpholine-4-carboxylate 1,1-dioxide, is considered an important strategy in drug discovery. Its easy modificability, proper alkalinity, water solubility, and capacity to form hydrogen bonds make it a versatile building block in the synthesis of pharmacologically active molecules .
Mechanism of Action
Target of Action
Compounds containing a piperazine ring, which is similar to the thiomorpholine ring in the given compound, are known to interact with a wide range of targets, including various receptors and enzymes .
Biochemical Pathways
Compounds with similar structures have been used as intermediates in the synthesis of various organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .
Pharmacokinetics
The compound is predicted to have high gi absorption and is bbb permeant . Its logP value, which is a measure of its lipophilicity, is 2.56 , suggesting it might have good membrane permeability.
Result of Action
Similar compounds have shown a wide range of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. For example, the compound is stored at 4°C , suggesting that it might be sensitive to temperature.
properties
IUPAC Name |
tert-butyl 2-(2-aminoethyl)-1,1-dioxo-1,4-thiazinane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4S/c1-11(2,3)17-10(14)13-6-7-18(15,16)9(8-13)4-5-12/h9H,4-8,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZXRDXNIYGFIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCS(=O)(=O)C(C1)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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